Cerium(III) nitrate hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

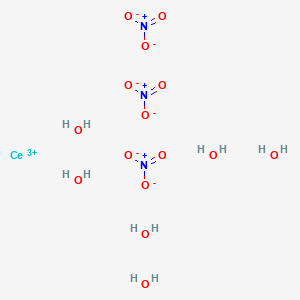

Cerium(III) nitrate hexahydrate, with the chemical formula Ce(NO₃)₃·6H₂O, is a widely used compound in materials science. It appears as a white-to-yellow crystalline salt that is hygroscopic and air-sensitive. This compound is highly soluble in water, alcohol, and acetone, although solutions can sometimes appear slightly hazy . This compound is known for its low melting point of 57°C and its thermal decomposition beginning at 190°C, with complete decomposition to cerium oxide at 390-400°C .

Méthodes De Préparation

Cerium(III) nitrate hexahydrate can be synthesized through various methods, including:

Sol-Gel Method: This involves using this compound and ammonium hydroxide as precursors.

Hydroxide-Mediated Method: This method involves the use of this compound and hydroxide ions to produce cerium oxide nanoparticles.

Precipitation Method: This simple technique involves synthesizing nanoceria at room or high temperature without requiring washing and purification steps.

Analyse Des Réactions Chimiques

Cerium(III) nitrate hexahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to cerium(IV) compounds under specific conditions.

Reduction: this compound can be reduced to cerium(III) oxide.

Substitution: It can participate in substitution reactions where nitrate ions are replaced by other anions.

Common reagents and conditions used in these reactions include nitric acid, ammonia, and various solvents. Major products formed from these reactions include cerium oxide and other cerium-based compounds .

Applications De Recherche Scientifique

Catalytic Applications

Role in Catalysis:

Cerium(III) nitrate hexahydrate is employed as a catalyst in various chemical reactions. Notably, it facilitates the hydrolysis of phosphoric acid esters, which is crucial in organic synthesis and the production of fertilizers . Its ability to act as an oxidizing agent enhances catalytic processes, particularly in the conversion of hydrocarbons and other organic compounds.

Ternary Catalysts:

In the synthesis of ternary catalysts, cerium nitrate serves as a precursor for cerium oxide, which is combined with other metal oxides to improve catalytic efficiency. This application is significant in automotive catalytic converters and industrial catalytic processes .

Material Synthesis

Synthesis of Nanostructured Materials:

this compound is extensively used in the synthesis of nanostructured materials, particularly cerium oxide nanoparticles. The co-precipitation method allows for the creation of nanoparticles with controlled sizes and morphologies. For example, researchers have synthesized cobalt-doped ceria nanosheets through co-precipitation followed by calcination . This method is beneficial for applications in catalysis and energy storage.

Composite Materials:

The compound is also utilized to create composite materials such as graphene-ceria nanoparticle composites and titanium dioxide/ceria nanocomposites. These composites leverage cerium's redox properties to enhance light absorption and photocatalytic activity, making them suitable for applications in environmental remediation and solar energy conversion .

Separation Techniques

Rare Earth Element Separation:

this compound plays a crucial role in the separation of cerium from other rare earth elements. This is particularly important in the recycling of rare earth metals from electronic waste and other sources . The compound's solubility properties facilitate selective precipitation methods that enhance separation efficiency.

Environmental Applications

Photocatalysis:

Due to its photocatalytic properties, this compound is investigated for use in environmental cleanup processes, such as the degradation of organic pollutants under UV light exposure. The generated cerium oxide can effectively degrade harmful substances, contributing to water purification efforts .

Biomedical Applications

Drug Delivery Systems:

Recent studies have explored the potential of cerium oxide nanoparticles derived from this compound in drug delivery systems. Their biocompatibility and ability to generate reactive oxygen species make them suitable candidates for targeted cancer therapies and antioxidant applications .

Case Study 1: Synthesis of Cobalt-Doped Ceria Nanosheets

In a study conducted by materials scientists, this compound was co-precipitated with cobalt acetate to form cobalt-doped ceria nanosheets. The resulting material exhibited enhanced catalytic properties due to its increased surface area and active sites, demonstrating the effectiveness of this synthesis route for advanced catalytic applications .

Case Study 2: Photocatalytic Degradation of Pollutants

Research has shown that cerium oxide nanoparticles synthesized from cerium(III) nitrate can effectively degrade organic pollutants under UV irradiation. This study highlights the potential environmental benefits of using cerium-based materials in photocatalytic applications for water treatment .

Mécanisme D'action

The mechanism by which cerium(III) nitrate hexahydrate exerts its effects involves its high solubility and low decomposition temperature, making it ideal for hydrothermal reactions, sol-gel processing, and co-precipitation and calcination reactions. These properties allow it to form ceria and cerium-based compounds that are effective in various applications .

Comparaison Avec Des Composés Similaires

Cerium(III) nitrate hexahydrate can be compared with other cerium compounds such as:

Cerium(IV) nitrate: This compound is prepared by evaporating a solution of ceric nitrate in concentrated nitric acid and forms orthorhombic crystals.

Cerium(III) chloride heptahydrate: Another cerium compound used in similar applications but with different solubility and reactivity properties.

Cerium(III) acetate hydrate: Used in various chemical reactions and industrial applications.

This compound is unique due to its high solubility, low decomposition temperature, and versatility in forming various cerium-based compounds.

Activité Biologique

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) is a compound of cerium, a rare earth element, recognized for its diverse applications in catalysis, materials science, and biomedicine. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Basic Information:

| Property | Details |

|---|---|

| CAS Number | 10294-41-4 |

| Molecular Formula | CeH₁₂N₃O₁₅ |

| Molecular Weight | 434.22 g/mol |

| Solubility | Soluble in water, alcohol, and acetone |

| Physical Form | White-to-yellow crystalline salt |

| Melting Point | 57 °C |

| Decomposition Temperature | Begins at 190 °C and proceeds rapidly at 280 °C |

This compound is hygroscopic and air-sensitive, making it crucial to handle it under controlled conditions to maintain its stability.

Mechanisms of Biological Activity

Cerium compounds have garnered attention for their antioxidant properties and potential therapeutic effects in various biological systems. The biological activity of this compound can be attributed to several mechanisms:

- Redox Activity : Cerium can exist in multiple oxidation states (Ce³⁺ and Ce⁴⁺), allowing it to participate in redox reactions that can scavenge free radicals, thereby reducing oxidative stress in cells .

- Catalytic Properties : Cerium(III) nitrate has been shown to act as a catalyst in various biochemical reactions, including the hydrolysis of phosphoric acid esters, which may have implications for metabolic processes .

- Nanoparticle Formation : When cerium(III) nitrate is used as a precursor for synthesizing nanoceria (cerium oxide nanoparticles), these nanoparticles exhibit unique properties that enhance their biological applications, such as drug delivery and imaging .

Antioxidant Therapy

Research indicates that this compound exhibits significant antioxidant properties, which can be beneficial in treating conditions associated with oxidative stress, such as neurodegenerative diseases. For example:

- Neuroprotection : Studies have demonstrated that cerium oxide nanoparticles derived from cerium(III) nitrate can protect neuronal cells from oxidative damage by modulating reactive oxygen species (ROS) levels .

Cancer Treatment

Cerium compounds are being explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells while sparing normal cells:

- Mechanistic Studies : In vitro studies show that cerium(III) ions can inhibit the proliferation of certain cancer cell lines by promoting oxidative stress specifically within tumor cells .

Case Studies

-

Neuroprotective Effects :

A study investigated the effects of cerium oxide nanoparticles synthesized from cerium(III) nitrate on neuronal survival in models of oxidative stress. Results indicated a significant increase in cell viability and a reduction in markers of oxidative damage compared to controls . -

Anticancer Activity :

In a recent publication, researchers reported that cerium oxide nanoparticles synthesized from cerium(III) nitrate exhibited cytotoxic effects against breast cancer cells through ROS-mediated pathways. The study highlighted the dual role of these nanoparticles as both therapeutic agents and diagnostic tools due to their imaging capabilities .

Propriétés

Numéro CAS |

10294-41-4 |

|---|---|

Formule moléculaire |

CeH3NO4 |

Poids moléculaire |

221.14 g/mol |

Nom IUPAC |

cerium;nitric acid;hydrate |

InChI |

InChI=1S/Ce.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

Clé InChI |

DHBGEZZULIYPKP-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ce+3] |

SMILES canonique |

[N+](=O)(O)[O-].O.[Ce] |

Pictogrammes |

Oxidizer; Corrosive; Irritant |

Origine du produit |

United States |

Q1: What is the molecular formula and weight of Cerium(III) nitrate hexahydrate?

A1: The molecular formula of this compound is Ce(NO3)3·6H2O. Its molecular weight is 434.22 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Various spectroscopic techniques are employed to characterize this compound, including:* X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of this compound and cerium oxide derived from it. [, , , , , , , , ] * Fourier transform infrared spectroscopy (FTIR): Provides information about the functional groups and bonding interactions present in the compound. [, , , ]* UV-Vis Spectroscopy: Helps analyze the electronic transitions and optical properties of the compound, particularly useful in studying cerium oxide nanoparticles. [, , , , ] * X-ray photoelectron spectroscopy (XPS): Used to determine the oxidation states of cerium and other elements present in the compound. [, , , ]* Raman Spectroscopy: Provides complementary information to FTIR, particularly sensitive to metal-oxygen bonds and useful for studying cerium oxide. []

Q3: In what applications is the stability of this compound crucial?

A4: Stability is crucial in applications where controlled release of cerium ions is desired, such as:* Corrosion inhibition: this compound is used as a corrosion inhibitor in coatings for aluminum alloys. Its controlled release of cerium ions provides long-term protection against corrosion. [, ]* Catalysis: The compound serves as a precursor for cerium oxide catalysts. Its thermal decomposition under controlled conditions yields cerium oxide nanoparticles with specific properties. [, , , ]

Q4: How does the synthesis method affect the catalytic properties of CeO2 derived from this compound?

A6: The synthesis method significantly influences the size, morphology, and surface properties of the resulting CeO2 nanoparticles, ultimately impacting their catalytic activity. * Precipitation methods using different precipitating agents and surfactants can produce CeO2 nanoparticles with varying sizes and morphologies, impacting their catalytic performance. [, , , ]* Combustion synthesis at low temperatures can yield nano-crystalline CeO2 pigments with controlled particle sizes and colors, influencing their applications in pigments and potentially catalysis. []* Solvothermal synthesis offers control over particle size and Ce3+/Ce4+ ratios in CeO2, affecting its photocatalytic activity for hydrogen production. []

Q5: Are there any studies on the selectivity of this compound-derived catalysts?

A7: While detailed selectivity studies are limited in the provided research, the choice of support and promoters significantly influences the catalytic selectivity of CeO2-based catalysts. For instance, in CO2 methanation, the composite oxide support containing ZrO2, TiO2, and CeO2, along with the Ni active phase, drives the reaction selectively towards methane production. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.